Cas no 1251564-06-3 (4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide)

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide
- 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
- AKOS024486262
- 1251564-06-3
- 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide
- F3407-3726
-
- インチ: 1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29)
- InChIKey: ITJIOPFYNPTYNK-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2NC(N1CC1C=CC(C(NCC2C=NC=CC=2)=O)=CC=1)=O
計算された属性
- 精确分子量: 386.13789045g/mol
- 同位素质量: 386.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 617
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.4Ų
- XLogP3: 1.8
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-3726-1mg |
4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide |
1251564-06-3 | 1mg |
$54.0 | 2023-09-10 |
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamideに関する追加情報
Recent Advances in the Study of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide (CAS: 1251564-06-3)
The compound 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide (CAS: 1251564-06-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, mechanism of action, and biological activity.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific protein-protein interactions (PPIs) involved in cancer progression. The quinazolinone core structure, combined with the pyridinylmethylbenzamide moiety, contributes to its high binding affinity and selectivity. Researchers have employed X-ray crystallography and molecular docking studies to elucidate the binding mode of this compound with its target proteins, providing valuable insights for further optimization.
In vitro and in vivo experiments have demonstrated promising anticancer activity, particularly in models of breast and lung cancer. The compound exhibits low cytotoxicity against normal cells, suggesting a favorable therapeutic window. Additionally, pharmacokinetic studies indicate good oral bioavailability and metabolic stability, making it a viable candidate for further preclinical development.
Ongoing research is exploring the potential of this compound in combination therapies, where it may synergize with existing chemotherapeutic agents to enhance efficacy and reduce resistance. Furthermore, structural modifications are being investigated to improve its solubility and reduce potential off-target effects.
In conclusion, 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide represents a promising lead compound in the development of novel anticancer therapies. Continued research efforts are expected to further validate its therapeutic potential and advance its translation into clinical applications.
1251564-06-3 (4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide) Related Products
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 120788-31-0(1-amino-4-hexyne)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)




